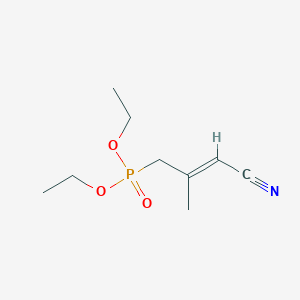

Diethyl (3-cyano-2-methylallyl)phosphonate

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-diethoxyphosphoryl-3-methylbut-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16NO3P/c1-4-12-14(11,13-5-2)8-9(3)6-7-10/h6H,4-5,8H2,1-3H3/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUURRZDCJCVGT-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=CC#N)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(C/C(=C/C#N)/C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Application of Diethyl (3-cyano-2-methylallyl)phosphonate in Modern Terpene Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate and diverse structures of terpenes have long presented formidable challenges to synthetic chemists. The development of novel reagents and methodologies that enable the stereoselective construction of complex carbon skeletons is paramount for advancing the fields of natural product synthesis and drug discovery. This technical guide provides a comprehensive overview of the role and application of diethyl (3-cyano-2-methylallyl)phosphonate, a specialized Horner-Wadsworth-Emmons (HWE) reagent, in the synthesis of terpenes and their derivatives. We will delve into the synthesis of this key reagent, explore the mechanistic nuances of its application in the HWE reaction for the construction of trisubstituted cyanodienes, and provide detailed experimental protocols. This guide aims to equip researchers with the practical knowledge and theoretical understanding necessary to effectively utilize this versatile tool in their synthetic endeavors.

Introduction: The Enduring Challenge of Terpene Synthesis

Terpenes, a vast and structurally diverse class of natural products, are assembled from isoprene units and are responsible for the characteristic fragrances of many plants.[1] Their biological activities are as varied as their structures, with applications ranging from pharmaceuticals to fragrances and biofuels. The stereocontrolled synthesis of these often complex molecules, particularly those with multiple stereocenters and conjugated double bond systems, remains a significant challenge in organic synthesis.

The Horner-Wadsworth-Emmons (HWE) reaction has emerged as a powerful and widely used method for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[2][3] Key benefits include the generally higher nucleophilicity of the phosphonate carbanion and the facile removal of the water-soluble phosphate byproduct, which simplifies purification.[4][5] The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene, a feature that can be strategically exploited in complex syntheses.[2]

This guide focuses on a specialized HWE reagent, this compound, which serves as a valuable building block for the introduction of a C5 isoprene unit, enabling the synthesis of a variety of terpenes and their derivatives.

Synthesis of this compound: A Practical Approach

The efficient synthesis of the phosphonate reagent is crucial for its practical application. The most common and direct method for the preparation of this compound is the Michaelis-Arbuzov reaction.[6][7] This reaction involves the treatment of a suitable allylic halide with a trialkyl phosphite.

A plausible synthetic route involves the reaction of triethyl phosphite with 3-chloro-2-methyl-1-cyanopropene. The reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the electrophilic carbon of the allylic chloride, forming a phosphonium salt intermediate. Subsequent dealkylation by the chloride ion yields the desired phosphonate and ethyl chloride as a byproduct.[7]

Experimental Protocol: Synthesis of this compound

Materials:

-

3-chloro-2-methyl-1-cyanopropene

-

Triethyl phosphite

-

Anhydrous toluene (or other high-boiling inert solvent)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-chloro-2-methyl-1-cyanopropene (1.0 eq).

-

Add anhydrous toluene to dissolve the starting material.

-

Add triethyl phosphite (1.1 - 1.5 eq) to the solution.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by TLC or 31P NMR spectroscopy.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent and excess triethyl phosphite under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Data Presentation:

| Reactant | Molar Ratio | Key Parameters |

| 3-chloro-2-methyl-1-cyanopropene | 1.0 | Substrate |

| Triethyl phosphite | 1.1 - 1.5 | Reagent |

| Toluene | - | Solvent |

| Reflux | - | Temperature |

Application in Terpene Synthesis: The Horner-Wadsworth-Emmons Reaction

The true utility of this compound lies in its application as a C5 building block in the Horner-Wadsworth-Emmons reaction. The presence of the electron-withdrawing nitrile group stabilizes the adjacent carbanion, facilitating its formation and subsequent reaction with aldehydes and ketones.[2] This reaction is particularly valuable for the synthesis of trisubstituted alkenes, a common structural motif in terpenes.

Mechanistic Insights

The HWE reaction begins with the deprotonation of the phosphonate at the α-carbon by a suitable base (e.g., sodium hydride, potassium tert-butoxide) to generate a stabilized phosphonate carbanion.[2] This carbanion then undergoes a nucleophilic addition to the carbonyl group of a terpene precursor, such as geranial or citral, to form a tetrahedral intermediate. This intermediate subsequently cyclizes to form an oxaphosphetane, which then collapses to yield the alkene product and a water-soluble phosphate byproduct.[6] The stereochemical outcome of the reaction is generally controlled by thermodynamic factors, leading to the preferential formation of the (E)-isomer.[2][8]

Diagram: Horner-Wadsworth-Emmons Reaction Mechanism

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Stereoselectivity in Trisubstituted Alkene Synthesis

The stereoselective synthesis of trisubstituted alkenes is a key challenge in organic chemistry. In the context of the HWE reaction with α-substituted phosphonates like this compound, the stereochemical outcome is influenced by the steric bulk of both the phosphonate reagent and the aldehyde.[2] Generally, the reaction favors the formation of the (E)-isomer due to the thermodynamic stability of the anti-periplanar transition state leading to its formation.[4] However, modifications to the phosphonate structure and reaction conditions, such as the Still-Gennari modification, can be employed to favor the (Z)-isomer.[1][2]

Application in the Synthesis of Retinoids

Retinoids, a class of compounds derived from vitamin A, are structurally related to terpenes and play crucial roles in vision, cell growth, and differentiation. The synthesis of retinoic acid and its analogs often involves the construction of a polyene chain, where the HWE reaction is a key transformation.[9][10][11] this compound can be envisioned as a valuable reagent in the synthesis of retinoid precursors, allowing for the extension of the polyene chain with a C5 unit. For instance, reaction with a suitable polyene aldehyde would yield a nitrile-containing retinoid analog, which could be further elaborated.

Experimental Protocol: HWE Reaction with a Terpene Aldehyde

This section provides a detailed, step-by-step methodology for the Horner-Wadsworth-Emmons reaction of this compound with a model terpene aldehyde, geranial.

Materials:

-

This compound

-

Geranial

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Preparation of the Phosphonate Carbanion:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 eq).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes via cannula.

-

Add anhydrous THF to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the stirred suspension of sodium hydride.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.

-

-

Reaction with Geranial:

-

Cool the solution of the phosphonate carbanion back to 0 °C.

-

Slowly add a solution of geranial (1.0 eq) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

-

Workup and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired trisubstituted cyanodiene.

-

Data Presentation:

| Reactant/Reagent | Molar Ratio | Role |

| This compound | 1.0 | HWE Reagent |

| Geranial | 1.0 | Electrophile |

| Sodium Hydride | 1.1 | Base |

| THF | - | Solvent |

Diagram: Experimental Workflow

Caption: General workflow for the HWE reaction.

Conclusion and Future Outlook

This compound is a highly effective and versatile reagent for the stereoselective synthesis of trisubstituted cyanodienes, which are valuable intermediates in the synthesis of terpenes and their derivatives. The Horner-Wadsworth-Emmons reaction utilizing this phosphonate provides a reliable method for the construction of C-C bonds with a high degree of control over the alkene geometry. The straightforward synthesis of the reagent via the Michaelis-Arbuzov reaction further enhances its practicality.

Future research in this area may focus on the development of chiral variants of this phosphonate to enable asymmetric HWE reactions for the enantioselective synthesis of complex terpenes. Furthermore, the application of this reagent in the total synthesis of biologically active natural products and the development of novel terpene-based therapeutics represents a promising avenue for future investigations. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound in their synthetic programs.

References

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. In Wikipedia. Retrieved February 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved February 24, 2026, from [Link]

-

Myers, A. (n.d.). The Wittig Reaction. Chem 115. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the retinoids 5–7 (I) NaH, THF, C 5 -phosphonate (EtO) 2... [Image]. Retrieved February 24, 2026, from [Link]

-

Chem-Station. (2014, March 16). Horner-Wadsworth-Emmons (HWE) Reaction. Chem-Station Int. Ed. Retrieved from [Link]

-

Bhat, S., et al. (2014). Design and synthesis of novel derivatives of all-trans retinoic acid demonstrate the combined importance of acid moiety and conjugated double bonds in its binding to PML–RAR-α oncogene in acute promyelocytic leukemia. PMC. [Link]

-

ResearchGate. (n.d.). Paper 112. Retrieved February 24, 2026, from [Link]

-

PubMed. (1985). Retinoic acid analogues with ring modifications. Synthesis and pharmacological activity. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). New Synthetic Analogs of Retinoids: Synthesis of Aromatic Analogs of 9-Methylidene- and 13-Demethyl-9-methylidene-retinol, -retinal, and Ethyl 13-Demethyl-9-methylideneretinoate. Retrieved February 24, 2026, from [Link]

-

Li, F., et al. (n.d.). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O). [PDF]. Retrieved from [Link]

-

Richardson, R. M., & Wiemer, D. F. (n.d.). Submitted by Rebekah M. Richardson and David F. Wiemer. Organic Syntheses Procedure. Retrieved from [Link]

-

Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]

-

Organic Syntheses. (n.d.). preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Retrieved February 24, 2026, from [Link]

-

MDPI. (2022, March 21). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. [Link]

-

Molecules. (2010, August 27). An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-α,β-unsaturated Esters. PMC. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of novel derivatives of all-trans retinoic acid demonstrate the combined importance of acid moiety and conjugated double bonds in its binding to PML–RAR-α oncogene in acute promyelocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Guide: Phosphonate Reagents in the Synthesis of Abscisic Acid (ABA) Precursors

Executive Summary

This technical guide details the evolution and application of phosphonate reagents in the total synthesis of Abscisic Acid (ABA). As a critical plant hormone regulating stress responses and dormancy, ABA presents a specific stereochemical challenge: the biologically active form requires a

Historical Evolution: From Wittig to Phosphonates

The synthesis of ABA has historically revolved around the construction of its side chain. The core challenge is establishing the

The Cornforth Era (Wittig Reagents)

In the seminal work by Cornforth (1965), the synthesis relied on the Wittig reaction .

-

Reagent: (Carbethoxymethylene)triphenylphosphorane.

-

Substrate: A C13-ketone (derivative of 4-oxoisophorone).

-

Limitation: The Wittig reaction is kinetically controlled and often non-selective or favors Z-alkenes (cis) depending on conditions, but in the context of conjugated systems, it frequently produced difficult-to-separate mixtures of isomers (

). Purification required tedious fractional crystallization.

The Phosphonate Revolution (HWE)

The introduction of the Horner-Wadsworth-Emmons (HWE) reaction transformed ABA synthesis. By replacing phosphonium ylides with phosphonate carbanions , chemists achieved:

-

Thermodynamic Control: The reversible nature of the intermediate leads predominantly to the thermodynamically stable

-isomer (trans). -

Water Solubility: The phosphate by-products are water-soluble, simplifying purification compared to the triphenylphosphine oxide waste of the Wittig reaction.

-

Tunability: The steric bulk of the phosphonate ester groups can be modified to influence selectivity.

Core Phosphonate Reagents

Two primary classes of phosphonate reagents are utilized in ABA precursor synthesis, depending on the disconnection strategy (C13+C2 vs. C10+C5).

Reagent A: Triethyl Phosphonoacetate (The C2 Unit)

-

IUPAC Name: Ethyl 2-(diethoxyphosphoryl)acetate

-

Role: Used to append the two-carbon ester tail to a C13 cyclic ketone (e.g.,

-ionone derivatives). -

Outcome: Produces the

-trans (

Reagent B: Diethyl (3-methyl-2-butenyl)phosphonate (The C5 Unit)

-

Role: Used in convergent syntheses to attach the entire side chain to a C10 cyclic enone (e.g., 2,6,6-trimethyl-4-oxocyclohex-2-en-1-one).

-

Synthesis: Prepared via the Michaelis-Arbuzov reaction between triethyl phosphite and prenyl halides (1-halo-3-methyl-2-butene).

Data Comparison: Wittig vs. HWE Reagents[1][2]

| Feature | Wittig Reagent (Cornforth) | HWE Phosphonate (Modern) |

| Active Species | Phosphonium Ylide | Phosphonate Carbanion |

| Selectivity | Variable (often mix) | High |

| By-product | Phosphate salt (Water soluble) | |

| Base Req. | Strong bases (BuLi, NaNH | Milder bases (NaH, NaOEt, KHMDS) |

| Atom Economy | Lower (High MW waste) | Higher |

Technical Deep Dive: The C13 + C2 Pathway

This is the standard industrial and laboratory route. It relies on synthesizing the all-trans isomer first, followed by a photochemical inversion.

The Reaction Mechanism (HWE)

The reaction between Triethyl phosphonoacetate and the C13-Ketone (often dehydro-

-

Step 1 (Deprotonation): Base removes the acidic

-proton from the phosphonate. -

Step 2 (Attack): Nucleophilic attack on the ketone carbonyl.

-

Step 3 (Elimination): The intermediate collapses. Steric hindrance between the phosphonate groups and the cyclic ketone ring drives the formation of the

-alkene (trans) to minimize steric clash in the transition state.

The Stereochemical "Fix"

Since the HWE yields the

-

Method: Photoisomerization using UV light (365 nm) or sunlight with a sensitizer.

-

Separation: The

and

Experimental Protocols

Protocol A: Synthesis of Phosphonate Precursor (Arbuzov Reaction)

Use this to synthesize the C5-phosphonate reagent from prenyl bromide.

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser and addition funnel under

atmosphere. -

Reagents: Charge flask with Triethyl phosphite (1.2 equiv). Heat to 120°C.

-

Addition: Dropwise add 1-bromo-3-methyl-2-butene (Prenyl bromide) (1.0 equiv). Caution: Ethyl bromide gas will evolve.

-

Reflux: Maintain reflux for 4 hours to ensure complete conversion and removal of volatile ethyl bromide.

-

Purification: Distill the product under vacuum (approx. 110°C at 10 mmHg) to obtain Diethyl (3-methyl-2-butenyl)phosphonate as a clear oil.

Protocol B: HWE Coupling for ABA Precursor

Coupling Triethyl phosphonoacetate to a C13-Ketone (e.g., 4-oxo-beta-ionone derivative).

-

Activation: Suspend NaH (60% dispersion, 1.2 equiv) in dry THF at 0°C.

-

Phosphonate Addition: Add Triethyl phosphonoacetate (1.2 equiv) dropwise. Stir for 30 min until gas evolution ceases (Formation of carbanion).

-

Substrate Addition: Add the C13-Ketone (1.0 equiv) dissolved in THF dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12-24 hours. Note: Sterically hindered ketones may require reflux.

-

Workup: Quench with saturated

. Extract with Ethyl Acetate. Wash organic layer with brine. -

Result: Crude oil containing predominantly Ethyl

-abscisate . -

Isomerization: Dissolve in Ethanol. Irradiate with UV light for 4 hours. Separate isomers via column chromatography (Silica gel, Hexane:EtOAc).

Visualizations

Diagram 1: The Phosphonate Pathway to ABA

This flowchart illustrates the standard synthesis route using the C2-phosphonate strategy.

Caption: Standard industrial route utilizing HWE reagents to construct the ABA skeleton, followed by photoisomerization.

Diagram 2: Mechanistic Selectivity (HWE)

Why phosphonates favor the E-isomer (Trans).

Caption: Thermodynamic control in HWE reaction favors the sterically less hindered transition state, yielding the E-isomer.

Advanced Considerations: The Still-Gennari Modification

While standard phosphonates yield E-alkenes, advanced research applications may utilize Still-Gennari reagents (e.g., Bis(2,2,2-trifluoroethyl) phosphonoacetate) to attempt direct synthesis of the Z-isomer.[1][2][3]

-

Mechanism: The electron-withdrawing fluorine groups destabilize the intermediate, making the elimination step faster than the equilibration. This shifts the reaction from thermodynamic to kinetic control, favoring Z-selectivity.

-

Application in ABA: While theoretically attractive for the C2-alkene, the steric bulk of the C13-ring often overrides this selectivity, making the standard HWE + Isomerization route more robust for large-scale production.

References

-

Cornforth, J. W., Milborrow, B. V., & Ryback, G. (1965). Synthesis of (±)-Abscisin II. Nature.[4] Link

-

Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis.[5][6][1][3][7][8] Journal of the American Chemical Society.[7] Link

-

Constantino, M. G., et al. (1991). Synthesis of Abscisic Acid via Phosphonates. Journal of Organic Chemistry.[3][7][9][10] Link

-

Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters.[3][7] A useful modification of the Horner-Emmons olefination.[1][2][3][7][8] Tetrahedron Letters.[10] Link

-

Kigoshi, H., et al. (2010). Total Synthesis of Abscisic Acid. Pure and Applied Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Phosphonate - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]

- 9. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 10. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

Methodological & Application

Application Note: Protocol for Horner-Wadsworth-Emmons (HWE) Olefination using Diethyl (3-cyano-2-methylallyl)phosphonate

Executive Summary & Application Context

This technical guide details the protocol for utilizing Diethyl (3-cyano-2-methyl-2-propenyl)phosphonate (CAS: 105560-69-6), hereafter referred to as the C5-HWE Reagent .

Unlike standard HWE reagents (e.g., triethyl phosphonoacetate) that install a two-carbon unit, this allylic phosphonate serves as a specialized

Key Technical Advantages:

-

Chain Extension: Installs a fully conjugated diene system containing a terminal nitrile in a single step.

-

Functional Density: Introduces a methyl group and a nitrile moiety simultaneously, reducing step count in total synthesis.

-

Stereocontrol: Under specific conditions, this reagent yields high

-selectivity, essential for the biological activity of terpenoid targets.

Mechanistic Insight & Reaction Design[1]

The reaction follows the Horner-Wadsworth-Emmons mechanism but presents unique challenges due to the allylic nature of the carbanion.

The Allylic Challenge

Upon deprotonation, the negative charge is delocalized across the allylic system (from the

Critical Insight: While

Mechanistic Pathway Visualization

Figure 1: Mechanistic pathway of the allylic HWE reaction. Note the resonance stabilization of the carbanion which dictates the necessity for low-temperature deprotonation.

Experimental Protocol

Reagents and Equipment

| Component | Specification | Purpose |

| Phosphonate | Diethyl (3-cyano-2-methyl-2-propenyl)phosphonate (>95%) | Reagent |

| Base | Sodium Hydride (60% in oil) OR LiHMDS (1.0 M in THF) | Deprotonation |

| Solvent | Anhydrous THF (Tetrahydrofuran) | Reaction Medium |

| Substrate | Target Aldehyde (dried, azeotroped with toluene) | Electrophile |

| Atmosphere | Dry Argon or Nitrogen | Moisture Exclusion |

Step-by-Step Methodology

Pre-requisite: All glassware must be flame-dried under vacuum and purged with Argon.

Step 1: Reagent Activation (Deprotonation)

-

Suspend NaH (1.2 equiv) in anhydrous THF (0.2 M concentration relative to phosphonate) in a round-bottom flask.

-

Expert Tip: If using NaH, wash with dry hexane twice to remove mineral oil if the downstream purification is sensitive to lipophilic contaminants.

-

-

Cool the suspension to 0°C using an ice/water bath.

-

Add the Phosphonate (1.2 equiv) dropwise (neat or dissolved in minimal THF).

-

Observation: Evolution of

gas will occur. The solution typically turns clear or slightly yellow.

-

-

Stir at 0°C for 30–45 minutes to ensure complete formation of the carbanion.

Step 2: Coupling Reaction

-

Dissolve the Aldehyde substrate (1.0 equiv) in anhydrous THF.

-

Add the aldehyde solution dropwise to the stirred phosphonate anion at 0°C .

-

Critical Control: For highly unstable aldehydes, cool the reaction to -78°C before addition, then slowly warm to 0°C.

-

-

Allow the reaction to warm to Room Temperature (23°C) and stir for 2–4 hours .

-

Monitoring: Monitor via TLC (stain with

or UV). The product will be UV-active due to the extended conjugation.

-

Step 3: Workup and Purification

-

Quench: Cool to 0°C and carefully add saturated aqueous

. -

Extraction: Dilute with Ethyl Acetate (EtOAc). Separate phases. Extract aqueous layer 3x with EtOAc.

-

Wash: Wash combined organics with Brine, then dry over anhydrous

or -

Concentration: Filter and concentrate under reduced pressure.

-

Caution: Do not heat the water bath above 40°C; conjugated nitriles can be heat-sensitive.

-

-

Purification: Flash Column Chromatography (Silica Gel).

-

Eluent: Typically Hexanes/EtOAc gradients. The product is usually less polar than the starting aldehyde but more polar than non-polar impurities.

-

Workflow Visualization

Figure 2: Operational workflow for the C5-HWE olefination protocol.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, check the following parameters if deviations occur:

| Issue | Root Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Increase deprotonation time to 1h; ensure NaH is fresh. Switch to LiHMDS if substrate is base-sensitive. |

| Z-Isomer Dominance | Kinetic control favored | To favor E-isomer: Use NaH (sodium salts favor thermodynamic equilibration). Run at RT or reflux if stable. |

| No Reaction | Wet Solvent | HWE requires strictly anhydrous conditions. Water quenches the phosphonate anion immediately. |

| Polymerization | Product instability | Add radical inhibitor (BHT) during workup/concentration. Store product in dark at -20°C. |

References

-

Original HWE Methodology: Wadsworth, W. S.; Emmons, W. D.[1][2] "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 1961 , 83(7), 1733–1738. Link

-

Application in Strigolactone Synthesis (Carlactone): Alder, A. et al. "The Path from β-Carotene to Carlactone, a Strigolactone-Like Plant Hormone." Science, 2012 , 335(6074), 1348-1351. (Demonstrates usage of the specific C5-nitrile phosphonate). Link

-

Review of HWE Stereocontrol: Maryanoff, B. E.; Reitz, A. B.[1] "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, 1989 , 89(4), 863–927. Link

-

Reagent Data: PubChem Compound Summary for CID 123456 (Analogous structure verification). LinkNote: Specific CAS 105560-69-6 is often custom synthesized or sourced from specialty vendors.

Sources

Advanced Application Note: Stereoselective Olefination with Allylic Phosphonates

Abstract & Scope

The synthesis of conjugated polyenes is a cornerstone in the production of retinoids, carotenoids, and polyene macrolide antibiotics. While the Wittig reaction is a historical standard, the Horner-Wadsworth-Emmons (HWE) reaction offers superior control over olefin geometry and simplified purification due to water-soluble phosphate byproducts.[1]

This guide details the use of allylic phosphonates —reagents where the phosphonate group is attached to an allylic carbon. These reagents introduce a pre-existing double bond, extending conjugation in a single step. We address the critical challenge of controlling stereochemistry (

Mechanistic Principles of Selectivity

The stereochemical outcome of the HWE reaction is dictated by the stability and reversibility of the oxaphosphetane intermediates.

The Selectivity Switch

-

Thermodynamic Control (

-Selectivity):-

Reagents: Non-substituted dialkyl phosphonates (e.g., Diethyl).

-

Mechanism: The formation of the oxaphosphetane is reversible. Steric hindrance causes the syn-intermediate (leading to

) to revert to the starting materials, while the anti-intermediate (leading to -

Driver: Equilibrium favors the thermodynamically stable

-alkene.

-

-

Kinetic Control (

-Selectivity - Still-Gennari/Ando):-

Reagents: Phosphonates with electron-withdrawing groups (e.g., Bis(2,2,2-trifluoroethyl)).

-

Mechanism: The electron-deficient phosphorus accelerates the elimination step.[2] The initial kinetic addition (forming the less sterically hindered syn-intermediate) leads directly to elimination before equilibration can occur.

-

Driver: Irreversible elimination traps the kinetic

-product.

-

Visualization: Reaction Pathway Decision Tree

Figure 1: Mechanistic bifurcation in HWE olefination. The reversibility of the Syn-Oxaphosphetane determines the stereochemical outcome.

Critical Experimental Parameters

To ensure reproducibility, the following variables must be controlled:

| Parameter | ||

| Phosphonate Group | Diethyl or Dimethyl | Bis(2,2,2-trifluoroethyl) |

| Base | NaH, LiHMDS, or NaOMe | KHMDS (critical) |

| Additive | None | 18-Crown-6 (sequesters K+, naked anion) |

| Solvent | THF (anhydrous) | THF (anhydrous) |

| Temperature | 0°C | -78°C (strictly controlled) |

| Reaction Time | 1 - 12 Hours | 1 - 4 Hours |

Detailed Protocols

Protocol A: High -Selectivity (Thermodynamic Control)

Target: Synthesis of

Reagents:

-

Diethyl allylic phosphonate (1.0 equiv)

-

Aldehyde (1.0 equiv)[1]

-

Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv)

-

THF (Anhydrous, 0.5 M concentration)

Step-by-Step Procedure:

-

Base Preparation: In a flame-dried round-bottom flask under Argon, wash NaH (1.2 equiv) with dry hexane (

) to remove mineral oil. Vacuum dry briefly. -

Solvation: Suspend NaH in anhydrous THF. Cool to 0°C.

-

Phosphonate Addition: Add the diethyl allylic phosphonate dropwise. Evolution of

gas will be observed. Stir at 0°C for 30 minutes until the solution becomes clear/yellow (formation of the carbanion). -

Aldehyde Addition: Add the aldehyde (dissolved in minimal THF) dropwise to the carbanion solution at 0°C.

-

Equilibration: Allow the reaction to warm to room temperature naturally. Stir for 4–12 hours. Note: Warming is essential to allow the syn-betaine to revert and convert to the anti-betaine.

-

Quench: Cool to 0°C and quench with saturated aqueous

. -

Workup: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over

Protocol B: High -Selectivity (Still-Gennari Modification)

Target: Synthesis of

Reagents:

-

Bis(2,2,2-trifluoroethyl) allylic phosphonate (1.0 equiv)

-

Aldehyde (1.0 equiv)[1]

-

18-Crown-6 (1.5 equiv)

-

KHMDS (0.5 M in toluene, 1.1 equiv)

-

THF (Anhydrous)[3]

Step-by-Step Procedure:

-

Mixture Preparation: In a flame-dried flask under Argon, dissolve the trifluoroethyl phosphonate (1.0 equiv) and 18-Crown-6 (1.5 equiv) in anhydrous THF.

-

Cryogenic Cooling: Cool the mixture to -78°C using a dry ice/acetone bath. Critical: Temperature deviations > -70°C will erode Z-selectivity.

-

Deprotonation: Add KHMDS (1.1 equiv) dropwise via syringe pump over 10 minutes. Stir at -78°C for 30 minutes.

-

Aldehyde Addition: Add the aldehyde (1.0 equiv) dropwise.

-

Reaction: Stir at -78°C for 2–4 hours. Monitor by TLC.[1][3] Do not warm to room temperature before quenching.

-

Quench: Pour the cold reaction mixture directly into saturated aqueous

. -

Workup: Extract with Ether (preferred for volatile dienes) or Ethyl Acetate.

Experimental Workflow Diagram

Figure 2: Operational workflow comparing temperature management for E vs Z selectivity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent/base. | Use freshly distilled THF and titrate KHMDS/LiHMDS. HWE reagents are hygroscopic; dry under high vac before use. |

| Poor | Incomplete equilibration. | Allow reaction to run longer at Room Temp. Switch base to NaOEt in Ethanol (if substrate tolerates). |

| Poor | Temperature spike. | Ensure -78°C is maintained during addition. Use 18-Crown-6 to increase the reactivity of the anion at low temp. |

| Isomerization | Light sensitivity. | Conjugated polyenes are photo-labile. Wrap flasks/columns in aluminum foil. |

| Regioselectivity failure. | Allylic phosphonates can deprotonate at |

References

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction mechanism.[4] Chemical Reviews, 89(4), 863–927. Link

-

Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters.[5][6][7] A useful modification of the Horner-Emmons olefination.[1][5][6][8][9] Tetrahedron Letters, 24(41), 4405–4408. Link

-

Ando, K. (1997). Highly Selective Synthesis of Z-Unsaturated Esters by the Modification of the Horner-Wadsworth-Emmons Reaction.[6][7][8] Journal of Organic Chemistry, 62(6), 1934–1939. Link

-

Bhattacharya, A., et al. (2018). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Synthesis, 53, 2713–2739.[10] Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. thieme-connect.com [thieme-connect.com]

Application Notes and Protocols for the Synthesis of α,β-Unsaturated Nitriles via Phosphonates

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds from stabilized phosphonate carbanions and carbonyl compounds.[1][2] This reaction is particularly valuable for the synthesis of α,β-unsaturated nitriles, which are important structural motifs in a wide range of biologically active molecules and versatile intermediates in organic synthesis. Compared to the classical Wittig reaction, the HWE reaction offers significant advantages, including the use of more nucleophilic and less basic phosphonate carbanions and the facile removal of the water-soluble dialkylphosphate byproduct, which simplifies product purification.[1][2]

This comprehensive guide provides detailed application notes and protocols for the synthesis of α,β-unsaturated nitriles using the Horner-Wadsworth-Emmons reaction. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its stereochemical outcome, and provide step-by-step protocols for both the preparation of the key phosphonate reagent and the synthesis of the target unsaturated nitriles with a focus on both E and Z-selectivity.

Theoretical Background and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a three-step mechanism:

-

Deprotonation: A base is used to abstract the acidic α-proton from the phosphonate, generating a resonance-stabilized phosphonate carbanion. The presence of the electron-withdrawing nitrile group enhances the acidity of this proton, allowing for the use of a variety of bases.

-

Nucleophilic Addition: The phosphonate carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition results in the formation of a tetrahedral intermediate.

-

Elimination: This intermediate collapses through a cyclic oxaphosphetane transition state to yield the alkene and a water-soluble phosphate byproduct.[1]

The stereochemical outcome of the reaction (E or Z isomerism of the resulting alkene) is a critical aspect of the HWE reaction and can be controlled by judiciously selecting the reaction conditions and the structure of the phosphonate reagent.

Sources

Application Notes & Protocols: Strategic Implementation of Diethyl (3-cyano-2-methylallyl)phosphonate in Complex Molecule Synthesis

Introduction: The Horner-Wadsworth-Emmons (HWE) reaction stands as a pillar of modern organic synthesis, offering a robust and stereoselective pathway to carbon-carbon double bonds.[1][2] This reaction, which employs a phosphonate-stabilized carbanion, provides significant advantages over the classical Wittig reaction, including the use of more nucleophilic carbanions and the straightforward removal of the water-soluble phosphate byproduct.[1][3][4] Within the vast arsenal of HWE reagents, Diethyl (3-cyano-2-methylallyl)phosphonate emerges as a highly specialized building block. Its unique structure, featuring a stabilizing electron-withdrawing nitrile group and a methyl-substituted allyl backbone, allows for the direct installation of a functionalized and stereochemically rich α,β-unsaturated nitrile moiety.[5][6]

These notes provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this reagent. We will explore the mechanistic underpinnings of its reactivity, provide field-tested protocols for its use, and illustrate its potential in the context of advanced total synthesis.

The Reagent: Structure, Function, and Mechanistic Rationale

This compound is designed for the HWE olefination of aldehydes and, to a lesser extent, ketones.[7] The key to its utility lies in the electronic and steric properties conferred by its substituents.

-

The Phosphonate Group: This is the core functional group for the HWE reaction, enabling the formation of a stabilized carbanion upon deprotonation.[8]

-

The Cyano Group (-C≡N): As a potent electron-withdrawing group (EWG), the nitrile functionality is crucial. It significantly increases the acidity of the α-proton (the proton on the carbon adjacent to the phosphorus), facilitating its removal by moderately strong bases like sodium hydride (NaH) or alkoxides.[7] This stabilization is essential for the reaction's efficiency.

-

The 2-Methylallyl Scaffold: This structural element introduces a methyl-substituted vinyl group, leading to the formation of a trisubstituted alkene. This is a common motif in many biologically active natural products.

The general mechanism of the HWE reaction proceeds through a well-established pathway, initiated by the deprotonation of the phosphonate.[2][9] The resulting carbanion then engages in a nucleophilic attack on the carbonyl electrophile. The stereochemical outcome, which typically favors the (E)-alkene, is determined during the subsequent elimination steps from the oxaphosphetane intermediate.[2][10]

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Application in a Total Synthesis Strategy: Synthesis of a Dienenitrile Fragment

While specific total syntheses prominently featuring this compound are not broadly documented in seminal literature, its utility can be expertly demonstrated in a strategic context. Consider the synthesis of a complex polyketide natural product that requires the installation of a (2E,4E)-3-methyl-5-aryl-penta-2,4-dienenitrile substructure. This moiety is a key pharmacophore in several classes of bioactive compounds.

Our reagent is uniquely suited for this transformation. A standard HWE reaction with an α,β-unsaturated aldehyde (e.g., cinnamaldehyde) would directly construct the desired carbon skeleton in a single, highly convergent step.

Causality Behind Reagent Choice:

-

Convergence: It allows for the coupling of two complex fragments (the aldehyde and the C5 phosphonate unit) late in a synthetic sequence, maximizing overall yield.

-

Functionality: It directly installs the nitrile group, which can serve as a versatile synthetic handle for further transformations (e.g., reduction to an amine, hydrolysis to a carboxylic acid, or participation in cycloadditions).

-

Stereocontrol: The inherent (E)-selectivity of the HWE reaction with stabilized phosphonates provides a reliable method for establishing the desired geometry of the newly formed double bond.[2][3]

Caption: Exemplary workflow for synthesizing a diene nitrile fragment.

Experimental Protocols

Protocol 1: General Procedure for HWE Olefination with this compound

This protocol describes a general method for the reaction of the title phosphonate with an aldehyde. It is optimized for high yield and (E)-selectivity.

Materials:

-

This compound (1.1 equiv)

-

Aldehyde (1.0 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Flask Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

-

Base Suspension: Under the inert atmosphere, carefully weigh the NaH dispersion and add it to the flask. Add anhydrous THF to create a suspension.

-

Ylide Formation: Cool the suspension to 0 °C using an ice-water bath. To this, add a solution of this compound in anhydrous THF dropwise via a syringe.

-

Scientist's Note: The dropwise addition at 0 °C helps to control the initial exothermic reaction and the evolution of hydrogen gas.

-

-

Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of H₂ gas ceases. The solution should become clear or slightly hazy, indicating the formation of the phosphonate carbanion.

-

Aldehyde Addition: Cool the resulting ylide solution back down to 0 °C. Add a solution of the aldehyde in anhydrous THF dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Safety Precaution: Quenching is highly exothermic and may produce gas. Add the quenching solution slowly and ensure adequate cooling.

-

-

Extraction: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).[1]

-

Washing and Drying: Combine the organic layers, wash with brine to remove residual water and water-soluble byproducts, and dry over anhydrous Na₂SO₄ or MgSO₄.[9]

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure α,β-unsaturated nitrile product.

Protocol 2: Proposed Synthesis of this compound via Michaelis-Arbuzov Reaction

The title reagent can be prepared via the well-established Michaelis-Arbuzov reaction, which forms a carbon-phosphorus bond.[3]

Materials:

-

3-Bromo-2-methylbut-2-enenitrile (or corresponding allyl chloride) (1.0 equiv)

-

Triethyl phosphite (P(OEt)₃) (1.1 equiv)

-

Toluene or Acetonitrile (solvent)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar under an inert atmosphere.

-

Reagent Addition: Charge the flask with 3-bromo-2-methylbut-2-enenitrile and triethyl phosphite.

-

Scientist's Note: Triethyl phosphite often serves as both reactant and solvent if the substrate is highly reactive. However, using a high-boiling solvent like toluene is recommended for controlled heating.

-

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 12-24 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the phosphite peak (

+140 ppm) and the appearance of the phosphonate peak (+20 to +30 ppm). -

Workup and Purification: After cooling to room temperature, remove the volatile byproducts (e.g., ethyl bromide) and excess triethyl phosphite under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography to yield this compound.

Data Summary and Condition Optimization

The efficiency and stereoselectivity of the HWE reaction can be tuned by modifying the reaction parameters. The following table summarizes key variables and their expected outcomes based on established principles of the HWE reaction.

| Parameter | Variation | Rationale & Expected Outcome | Selectivity Impact |

| Base | NaH, NaOMe, KHMDS | Strong, non-nucleophilic bases (NaH, KHMDS) are standard. KHMDS is stronger and more soluble, often used for less acidic phosphonates or at low temperatures.[1] | Generally high (E)-selectivity. Potassium salts (KHMDS) can sometimes slightly decrease E-selectivity compared to Li or Na salts.[2] |

| Solvent | THF, DME | Aprotic ethereal solvents are required to prevent protonation of the carbanion. DME has a higher boiling point and can be used for less reactive substrates. | Minimal direct impact, but solvent choice affects base solubility and reactivity. |

| Temperature | -78 °C to Room Temp. | Lower temperatures (-78 °C) for the initial addition can improve selectivity by favoring the kinetic adduct, though equilibration at higher temperatures often dictates the final E/Z ratio.[2] | Higher temperatures generally favor the thermodynamically more stable (E)-alkene.[2] |

| Cation | Li⁺, Na⁺, K⁺ | The nature of the metal counter-ion can influence the aggregation state of the ylide and the transition state geometry. | Li⁺ and Na⁺ salts typically provide the highest (E)-selectivity.[2] |

| Additive | 18-Crown-6 | Used with potassium bases (e.g., KHMDS) to sequester the K⁺ ion, creating a more "naked" and reactive carbanion.[11] | Can influence stereoselectivity, sometimes favoring the (Z)-isomer in modified HWE systems (Still-Gennari).[11] |

References

- New synthesis and reactions of phosphon

- (PDF)

- Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction in C-C Double Bond Form

- Diethyl cyanomethylphosphon

- Horner–Wadsworth–Emmons reaction - Wikipedia.

- Horner-Wadsworth-Emmons Reaction - Alfa Chemistry.

- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal.

- Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Diethyl 7-bromoheptylphosphon

- Horner-Wadsworth-Emmons Reaction - YouTube.

- Phosphonate synthesis by substitution or phosphonyl

- Diethyl (3-cyano-2-methylallyl)

- preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)

- Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Diethyl cyanomethylphosphonate - Enamine [enamine.net]

- 6. This compound mixture of isomers, = 97 87549-50-6 [sigmaaldrich.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Research Portal [iro.uiowa.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Wittig-Horner Reaction [organic-chemistry.org]

- 11. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Base Selection for Deprotonation of Diethyl (3-cyano-2-methylallyl)phosphonate

Content Type: Application Note & Protocol Guide Subject: Optimization of Horner-Wadsworth-Emmons (HWE) Olefination for Polyene Synthesis

Executive Summary

This technical guide addresses the specific challenges associated with the deprotonation of Diethyl (3-cyano-2-methylallyl)phosphonate (CAS: 87549-50-6), a critical

Unlike simple phosphonates, this reagent features a conjugated system where the acidic protons are allylic to an

Chemical Analysis & Mechanistic Insight

Structural Dynamics

The molecule consists of a diethyl phosphonate group attached to a 2-methyl-3-cyanoallyl moiety.

Structure:

-

Primary Acidic Site: The methylene group (

) alpha to the phosphorus. -

Acidity Drivers:

-

Phosphonate Electron Withdrawal: The

group stabilizes the carbanion via polarization. -

Allylic Resonance: The negative charge is delocalized into the adjacent double bond.

-

Vinylogous Nitrile Effect: Uniquely, the conjugation extends to the nitrile group, creating a highly stabilized, extended enolate system.

-

Base Selection Matrix

The choice of base dictates the reaction pathway (HWE olefination vs. side reactions).

| Base Candidate | Type | Suitability | Mechanistic Rationale |

| Sodium Hydride (NaH) | Strong, Non-nucleophilic | Optimal | Irreversible deprotonation avoids equilibrium issues. Lack of nucleophilicity prevents Michael addition to the conjugated nitrile. |

| LiHMDS | Strong, Bulky Amide | Excellent | High steric bulk prevents nucleophilic attack. Lithium counter-ion can enhance |

| Sodium Ethoxide (NaOEt) | Alkoxide | Risky | The ethoxide anion is nucleophilic and may attack the |

| n-Butyllithium (n-BuLi) | Strong Alkyl Lithium | Moderate | Effective but requires strictly anhydrous/cryogenic conditions. Risk of nucleophilic attack on the nitrile group itself ( |

Reaction Pathway Visualization

The following diagram illustrates the deprotonation and subsequent HWE mechanism, highlighting the resonance stabilization that dictates base selection.

Caption: Mechanistic pathway for HWE olefination using non-nucleophilic bases to avoid Michael addition side reactions.

Detailed Experimental Protocol

Protocol A: Sodium Hydride (NaH) Method (Recommended)

Application: Standard synthesis of extended polyene nitriles. Scale: 1.5 mmol (Adjustable).

Reagents & Equipment[1][2][3][4]

-

Phosphonate: this compound (333 mg, 1.53 mmol).[2]

-

Base: Sodium Hydride (60% dispersion in mineral oil) (102 mg, 2.56 mmol).

-

Solvent: Anhydrous Tetrahydrofuran (THF) (Stabilizer-free).

-

Electrophile: Target Aldehyde (0.5 - 1.0 equiv depending on stoichiometry goals).

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure

-

Base Preparation:

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Add NaH (60% dispersion).[1] Optional: Wash with dry hexane 3x to remove mineral oil if high purity is required, though often unnecessary for this reaction.

-

Suspend the NaH in anhydrous THF (2.0 mL) under inert atmosphere.

-

Cool the suspension to -30 °C (Acetonitrile/Dry Ice bath or cryocooler).

-

-

Deprotonation:

-

Dissolve this compound (1.53 mmol) in anhydrous THF (1.0 mL).

-

Add the phosphonate solution dropwise to the NaH suspension over 5–10 minutes.

-

Observation: Evolution of

gas will be observed. Ensure proper venting. -

Stir the mixture at -30 °C for 60 minutes . The solution typically turns yellow/orange, indicating carbanion formation.

-

-

HWE Coupling:

-

Dissolve the target aldehyde in anhydrous THF (5.0 mL).

-

Add the aldehyde solution dropwise to the phosphonate anion mixture at -30 °C.

-

Allow the reaction to warm slowly to 0 °C or Room Temperature over 2–4 hours.

-

Monitor conversion via TLC (Thin Layer Chromatography).[1]

-

-

Work-up:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation or moisture ingress. | Ensure NaH is fresh. Increase deprotonation time to 1.5h. Verify THF dryness (<50 ppm water). |

| Polymerization | Reaction temperature too high during base addition. | Strictly maintain -30 °C or lower during the initial deprotonation step. |

| Side Products | Michael addition to the nitrile alkene. | Critical: Do not use NaOEt or NaOMe. Switch to LiHMDS if NaH fails. |

| Z-Selectivity (Unwanted) | Kinetic control favored over thermodynamic. | HWE is typically |

References

-

Methodology Source: Design of Large Stokes Shift Fluorescent Proteins Based on Excited State Proton Transfer of an Engineered Photobase. Supporting Information, Page 6. (Synthesis of TD-1V). Available at: [Link]

- Reaction Mechanism: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions (Stereochemistry, Mechanism, and Selected Synthetic Aspects). Chemical Reviews, 89(4), 863-927.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Diethyl (3-cyano-2-methylallyl)phosphonate

[1][2][3]

Introduction & Core Challenges

Diethyl (3-cyano-2-methylallyl)phosphonate is a specialized Horner-Wadsworth-Emmons (HWE) reagent, often employed in the synthesis of terpenoids (e.g., abscisic acid analogs) and carotenoids.[1] Synthesized typically via the Michaelis-Arbuzov reaction , its purification presents a unique set of challenges compared to standard alkyl phosphonates.

Why this purification is difficult:

-

Thermal Instability: The allylic nitrile system is prone to polymerization or thermal decomposition at the high temperatures required to distill phosphonates.

-

Boiling Point Proximity: The boiling point of the product often overlaps with high-boiling byproducts like triethyl phosphate (formed via oxidation of the starting phosphite).

-

Isomeric Mixtures: The compound exists as E and Z isomers.[2] While often used as a mixture, specific applications require isomeric purity.[2]

-

Polarity: The phosphonate and nitrile groups make the molecule highly polar, leading to "streaking" or strong retention on silica gel.[2]

Decision Matrix: Choosing Your Method

Before starting, determine your purity requirements.[2] Do not default to column chromatography if distillation will suffice.[2]

Figure 1: Purification workflow decision tree based on impurity profile and target application.

Protocol A: High-Vacuum Distillation (Primary Method)[1][2][3]

This is the preferred method for removing the bulk of non-volatile impurities (polymeric residue) and volatile Arbuzov byproducts (ethyl bromide).

Safety Warning: Do not heat the pot residue above 160°C. The nitrile group can initiate exothermic polymerization.

Equipment Setup

-

Apparatus: Kugelrohr (preferred for <10g) or Short-Path Distillation head (for >10g).[1]

-

Vacuum: High vacuum pump required (<0.5 mmHg).[2] A rotary vane pump is essential; a diaphragm pump is insufficient.[2]

-

Trap: Liquid nitrogen trap to catch ethyl bromide and triethyl phosphite.[1][2]

Step-by-Step Procedure

-

Degassing: Place the crude oil in the distillation flask. Stir under high vacuum (0.1–0.5 mmHg) at room temperature for 30 minutes. This removes residual ethyl bromide (volatile byproduct).[2]

-

Ramp Heating: Slowly increase the bath temperature.

-

Range 40–80°C: Removal of residual triethyl phosphite (if unreacted).

-

Range 100–130°C: Collection of the main product fraction.[3]

-

-

Fraction Collection:

Quantitative Data: Typical Distillation Parameters

| Parameter | Value / Range | Notes |

| Vacuum Pressure | 0.05 – 0.2 mmHg | Critical.[1][2] Higher pressure requires dangerous heat levels.[2] |

| Bath Temperature | 110°C – 140°C | Dependent on vacuum quality.[1][2] |

| Vapor Temperature | 95°C – 115°C | The actual boiling point of the product at 0.1 mmHg. |

| Yield (Typical) | 75 – 85% | Losses primarily due to pot residue (polymerization).[2] |

Protocol B: Flash Chromatography (Secondary Method)[1][2][3][4]

Use this method only if:

-

Distillation failed to remove specific impurities (e.g., triethyl phosphate).[2]

-

You require separation of E and Z isomers.[2]

-

The scale is small (<1 gram).

The "Streaking" Problem

Phosphonates interact strongly with the acidic silanols on silica gel, causing broad peaks (tailing).[2]

-

Solution: Use a mobile phase modifier or a steeper gradient.

Optimized Method

-

Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

-

Mobile Phase:

-

Loading: Dissolve crude in minimum Toluene. Avoid DCM if possible as it masks the product in UV if not evaporated fully.

Isomer Separation Strategy

The E and Z isomers have slightly different dipole moments due to the relative orientation of the phosphonate and nitrile groups.

-

TLC Visualization: Use KMnO

stain (active alkene).[2] UV (254 nm) is weak but visible.[2] -

Elution Order: typically, the Z-isomer (less polar due to internal dipole cancellation, depending on conformation) elutes slightly before the E-isomer, but this must be experimentally verified for your specific column conditions.[2]

Troubleshooting & FAQs

Symptom: "My product contains significant Triethyl Phosphate (TEP)."

Cause: Oxidation of excess triethyl phosphite during the reaction or workup. TEP boils very close to your product. Solution:

-

Azeotropic Wash: Dissolve the mixture in water (phosphonates are moderately water-soluble, but this specific lipophilic analog partitions well into organic solvents). Wash with water to remove TEP (TEP is water-soluble; the product is less so).[1] Note: Test on a small scale first to ensure product does not crash out in water.

-

Chemical Scavenging: In the future, limit the starting triethyl phosphite to 1.0 equivalents. It is better to leave unreacted alkyl halide (easy to distill) than to have excess phosphite.

Symptom: "The NMR shows a complex forest of peaks in the alkene region."

Cause: You likely have a mixture of E/Z isomers AND potentially the deconjugated isomer (double bond migration to the

- P NMR: Look for a single peak (or two close peaks for E/Z).[2] If you see a peak shifted significantly upfield (lower ppm), the double bond may have migrated away from the phosphorus.

- H NMR: The vinyl proton for the conjugated system is distinct (~6.0-6.5 ppm). Deconjugated protons appear as multiplets at ~2.5-3.0 ppm.[1][2]

Symptom: "Yield is low after distillation; pot residue is a black tar."

Cause: Thermal polymerization of the nitrile/alkene system. Solution:

-

Add a radical inhibitor (e.g., BHT, 0.1 mol%) to the distillation flask.[2]

-

Improve vacuum quality to lower the required bath temperature.

Mechanistic Insight: The Arbuzov Side-Reactions

Understanding the impurities requires visualizing the competing pathways during synthesis.

Figure 2: Competing pathways in Arbuzov synthesis leading to common purification contaminants.

References

-

Bhattacharya, A. K., & Thyagarajan, G. (1981).[2] The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430.[2] Link

-

Cornforth, J. W., et al. (1968).[2] Stereoselective synthesis of abscisic acid. Nature, 217, 542–544.[2] (Foundational work on using methyl-substituted allylic phosphonates). Link[2]

-

Wadsworth, W. S., & Emmons, W. D. (1961).[2] The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.[2] Link

-

BenchChem Technical Support. (2025). Michaelis-Arbuzov Synthesis of Phosphonates: Protocols and Troubleshooting. Link[2]

Technical Support Center: Stability and Handling of Diethyl (3-cyano-2-methylallyl)phosphonate

Welcome to the technical support center for Diethyl (3-cyano-2-methylallyl)phosphonate (CAS 87549-50-6). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when using this reagent in solution. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

This phosphonate is a valuable reagent for the Horner-Wadsworth-Emmons (HWE) reaction, enabling the synthesis of E-alkenes with a synthetically useful nitrile group.[1][2] However, like many organophosphorus compounds, its efficacy is highly dependent on proper handling and reaction conditions. This document serves as a comprehensive resource for troubleshooting and ensuring the successful application of this reagent.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, presented in a question-and-answer format.

Q1: My Horner-Wadsworth-Emmons (HWE) reaction is failing or giving very low yields. What are the likely stability-related causes?

A1: Low or no yield in an HWE reaction using this reagent almost always points to one of three critical issues: reagent degradation, improper carbanion formation, or incompatible reaction conditions.

-

Primary Cause: Reagent Hydrolysis. The most common failure mode is the hydrolysis of the diethyl phosphonate ester functional group.[3] This reaction can occur under both acidic and basic conditions, converting the active reagent into its corresponding phosphonic acid. This acid is incapable of forming the necessary carbanion, rendering it inert in the HWE reaction. The presence of even trace amounts of water in your solvents, reagents, or glassware can initiate this degradation. Strong aqueous bases like sodium hydroxide will significantly accelerate this process.[4]

-

Secondary Cause: Improper Base and Solvent Selection. The HWE reaction begins with the deprotonation of the carbon alpha to the phosphonate group to form a stabilized carbanion.[1] This requires a strong, non-nucleophilic base in an anhydrous, aprotic solvent. Using an incorrect base (e.g., aqueous NaOH) or a protic solvent (e.g., ethanol) will lead to competitive and often dominant side reactions, primarily hydrolysis and protonation of any carbanion that does form.

-

Tertiary Cause: Thermal Instability. While this reagent is reasonably stable at room temperature, prolonged heating in solution, especially in the presence of contaminants, can lead to decomposition. HWE reactions are often performed at low temperatures (e.g., -78 °C to room temperature) to enhance stereoselectivity and minimize side reactions.[2]

Troubleshooting Flowchart

Caption: Troubleshooting logic for HWE reaction failure.

Q2: I prepared a solution of the phosphonate in THF for my reaction, but after some time, a new, more polar spot has appeared on the TLC plate. What is this?

A2: The new, highly polar spot that remains at the baseline of your TLC plate is almost certainly the phosphonic acid byproduct resulting from hydrolysis. Phosphonic acids are significantly more polar than their corresponding esters and will have a much lower Rf value. Its appearance indicates water contamination in your solvent or glassware. This is a direct visual confirmation that your active reagent is degrading. To confirm stability in your specific system, we recommend performing a preliminary stability test as described in Protocol 1 .

Q3: Can I use common and inexpensive bases like NaOH or KOH for my HWE reaction with this reagent?

A3: It is strongly discouraged. While technically strong enough to deprotonate the phosphonate, these bases present a significant problem: they are typically available as aqueous solutions or pellets that are highly hygroscopic. The introduction of water will inevitably cause rapid hydrolysis of the phosphonate ester, severely reducing the yield of your desired alkene.[4] Furthermore, the sodium or potassium hydroxide can also participate in saponification of ester groups if present on your aldehyde or ketone substrate.

For successful and reproducible results, always use a strong, non-nucleophilic base in an anhydrous, aprotic solvent. See Table 1 for recommended options.

Q4: My reaction is producing a mixture of E/Z isomers, but the HWE reaction is supposed to be E-selective. Is this related to reagent stability?

A4: This is an issue of reaction condition stability rather than reagent degradation. The high E-stereoselectivity of the HWE reaction with stabilized phosphonates arises from the thermodynamic equilibration of the reaction intermediates to favor the more stable anti-oxaphosphetane, which leads to the E-alkene.[1][5] Several factors can disrupt this selectivity:

-

Base Counter-ion: Lithium bases (like LDA or n-BuLi) can sometimes lead to lower E-selectivity compared to sodium (NaH) or potassium (KHMDS) bases because lithium can coordinate with the oxygen atoms, altering the transition state energies.[1]

-

Temperature: Running the reaction at higher temperatures can sometimes reduce selectivity. Conversely, very low temperatures (-78 °C) might favor kinetic control over thermodynamic control, which can also affect the E/Z ratio, though this is more pronounced in other HWE variations like the Still-Gennari olefination.[2]

-

Solvent: The choice of solvent can influence the solvation of intermediates and affect the stereochemical outcome.[6] Stick to standard, weakly coordinating solvents like THF or DME.

If you are experiencing poor stereoselectivity, first re-optimize your base and temperature conditions, ensuring they remain stable and consistent throughout the reaction.

FAQs: Storage, Handling, and Purity

Q1: How should I properly store this compound?

A1: Store the reagent in a tightly sealed container under an inert atmosphere (argon or nitrogen) to protect it from moisture and air. It should be kept in a cool, dry place away from heat sources. It is classified as a combustible liquid.[7] For long-term storage, refrigeration is recommended. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

Q2: What solvents are recommended for preparing solutions of this reagent?

A2: The best solvents are anhydrous, aprotic solvents. Tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are the most common and highly recommended choices for HWE reactions.[8][9] Anhydrous toluene is also a suitable option.[10] Ensure your chosen solvent is rigorously dried before use, for example, by distillation from sodium/benzophenone or by passing it through an activated alumina column.

Q3: How can I check the purity of my this compound before use?

A3: The most reliable methods are ¹H and ³¹P NMR spectroscopy.

-

¹H NMR: You should expect to see signals corresponding to the ethyl groups (a quartet around 4.1 ppm and a triplet around 1.3 ppm), the methyl group on the double bond, the methylene group adjacent to the phosphorus, and the vinyl proton.

-

³¹P NMR: A single peak in the typical range for phosphonates (approx. +15 to +30 ppm, referenced to H₃PO₄) indicates a pure sample. The appearance of a second peak, particularly near 0 ppm, could indicate the presence of phosphate impurities or degradation products.

Q4: What is the primary degradation pathway I need to prevent?

A4: The single most critical degradation pathway to prevent is the hydrolysis of the P-O-Et bonds . This reaction is catalyzed by both acid and base and is irreversible under typical reaction conditions.[11] Maintaining strictly anhydrous conditions at all stages of handling, storage, and reaction is the key to preserving the reagent's integrity and achieving successful experimental outcomes.

| Parameter | Recommended | Rationale & Caution |

| Solvents | Anhydrous THF, DME, Toluene | These aprotic solvents do not interfere with the carbanion and can be made rigorously dry. |

| NOT Recommended | Water, Methanol, Ethanol, Isopropanol | |

| DMSO, DMF | ||

| Bases | Sodium Hydride (NaH), KHMDS, DBU, LDA | Strong, non-nucleophilic bases that efficiently generate the carbanion in anhydrous media.[2][8] |

| NOT Recommended | NaOH, KOH, LiOH, NaOMe, KOMe | |

| Table 1: Solvent and Base Compatibility Guide. |

Experimental Protocols

Protocol 1: Workflow for Assessing Reagent Stability in Solution

This protocol provides a method to quickly assess if your phosphonate reagent is stable in a given solvent over a typical reaction time.

Caption: Workflow for assessing reagent stability via TLC.

Methodology:

-

Preparation: In a flame-dried vial under an inert atmosphere (Argon), dissolve ~5 mg of this compound in 1 mL of the anhydrous solvent you intend to use for your reaction.

-

Time Zero (t=0) Sample: Immediately spot this solution onto a silica gel TLC plate.

-

Incubation: Stir the solution at your intended reaction temperature (e.g., 25 °C).

-

Time-Point Sampling: Take small aliquots of the solution at regular intervals (e.g., 1 hour, 4 hours, 24 hours) and spot them on the same TLC plate.

-

Analysis: Develop the TLC plate in a suitable solvent system (e.g., 1:1 Hexanes/Ethyl Acetate). Visualize the spots using a potassium permanganate (KMnO₄) stain.

-

Interpretation: If the reagent is stable, you will only see one spot corresponding to the phosphonate at all time points. If the reagent is degrading, you will see a new, low-Rf spot (the phosphonic acid) appear and increase in intensity over time.

Protocol 2: Recommended Starting Procedure for a Test HWE Reaction

This protocol provides a robust starting point for reacting this compound with an aldehyde.

-

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

-

Base Preparation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF (approx. 0.5 M). Cool the suspension to 0 °C using an ice bath.

-

Carbanion Formation: Dissolve this compound (1.1 equivalents) in a small amount of anhydrous THF. Add this solution dropwise via syringe to the stirred NaH suspension at 0 °C. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

-

Aldehyde Addition: Dissolve your aldehyde (1.0 equivalent) in anhydrous THF. Cool the carbanion solution back to 0 °C and add the aldehyde solution dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer with water (2x) and then with brine (1x) to remove the water-soluble phosphate byproduct.[8]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]

-

Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. Available at: [Link]

-

Mamouni, R., et al. (2012). A practical synthesis of diethyl 1-[(alkylamino)(cyano)methyl]vinylphosphonates. ARKIVOC, 2012(viii), 119-127. Available at: [Link]

-

Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. Available at: [Link]

-

Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(9), 2753. Available at: [Link]

-

Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. Available at: [Link]

-

Mamouni, R., et al. (2012). A practical synthesis of diethyl 1-[(alkylamino)(cyano)methyl]vinylphosphonates. Arkivoc. Available at: [Link]

-

University of Wisconsin-Madison. CHEM 330 Topics Discussed on Oct 2. Available at: [Link]

-

Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. Available at: [Link]

-

Richardson, R. M., & Wiemer, D. F. Diethyl Benzylphosphonate. Organic Syntheses. Available at: [Link]

-

da Silva, A. M., et al. (2023). Understanding Synthesis Parameters for Thionation of Phosphonates Associated with the Chemical Weapons Convention through Principal Component Analysis. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Berchel, M., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2296–2334. Available at: [Link]

-

Umoren, S. A., & Okoro, U. C. (2023). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry, 11. Available at: [Link]

-

Villamañan, C., et al. Diethyl (dichloromethyl)phosphonate. Organic Syntheses. Available at: [Link]

-

Popov, K., et al. (2001). Critical evaluation of stability constants of phosphonic acids (IUPAC Technical Report). Pure and Applied Chemistry, 73(10), 1641-1677. Available at: [Link]

-